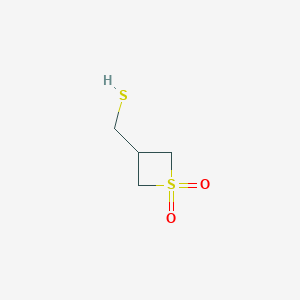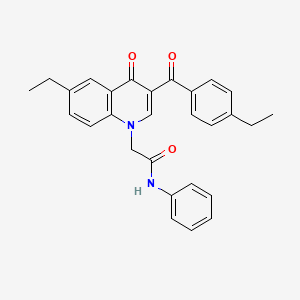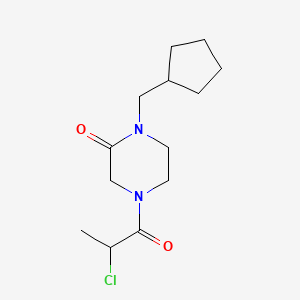
4-(2-Chloropropanoyl)-1-(cyclopentylmethyl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Chloropropanoyl)-1-(cyclopentylmethyl)piperazin-2-one, also known as CPP-115, is a novel small molecule inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, which is a neurotransmitter that plays a key role in the regulation of neuronal excitability. Inhibition of GABA-AT leads to an increase in GABA levels, which can have a variety of effects on the brain and body. In
Mecanismo De Acción
As mentioned earlier, 4-(2-Chloropropanoyl)-1-(cyclopentylmethyl)piperazin-2-one inhibits GABA-AT, which leads to an increase in GABA levels in the brain. GABA is an inhibitory neurotransmitter that plays a key role in the regulation of neuronal excitability. By increasing GABA levels, this compound can reduce the excitability of neurons, leading to its anxiolytic, anticonvulsant, and sedative effects. In addition, this compound has been shown to modulate the release of dopamine in the brain, which may contribute to its potential in the treatment of addiction.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. Studies have demonstrated that it can increase GABA levels in the brain, reduce neuronal excitability, and modulate the release of dopamine. In animal models, this compound has been shown to have anxiolytic, anticonvulsant, and sedative effects, as well as reducing drug-seeking behavior in models of addiction. In humans, this compound has been shown to be safe and well-tolerated, with no significant adverse effects reported in clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-Chloropropanoyl)-1-(cyclopentylmethyl)piperazin-2-one has several advantages for use in lab experiments. It is a highly specific and potent inhibitor of GABA-AT, which makes it a valuable tool for studying the role of GABA in various neurological and psychiatric disorders. Its high purity and yield also make it a reliable and reproducible compound for use in experiments. However, there are also limitations to its use. This compound is a small molecule inhibitor and may not accurately reflect the effects of genetic or pharmacological manipulations of GABA-AT. In addition, the effects of this compound may be influenced by other factors such as age, sex, and comorbidities, which may limit its generalizability to different populations.
Direcciones Futuras
There are several future directions for research on 4-(2-Chloropropanoyl)-1-(cyclopentylmethyl)piperazin-2-one. One area of interest is its potential in the treatment of addiction. Further studies are needed to determine the optimal dosing and duration of treatment, as well as the potential for adverse effects. Another area of interest is the role of this compound in the regulation of sleep and circadian rhythms. GABA is known to play a key role in sleep regulation, and studies have suggested that this compound may have potential in the treatment of sleep disorders such as insomnia. Finally, there is also interest in the development of new GABA-AT inhibitors with improved pharmacokinetic properties and therapeutic potential.
Conclusion:
In conclusion, this compound is a novel small molecule inhibitor of GABA-AT that has potential therapeutic applications in a variety of neurological and psychiatric disorders. Its mechanism of action involves the inhibition of GABA-AT, leading to an increase in GABA levels in the brain. This compound has been shown to have anxiolytic, anticonvulsant, and sedative effects, as well as reducing drug-seeking behavior in animal models of addiction. While there are limitations to its use, this compound is a valuable tool for scientific research and has several future directions for exploration.
Métodos De Síntesis
4-(2-Chloropropanoyl)-1-(cyclopentylmethyl)piperazin-2-one can be synthesized using a multi-step process that involves the reaction of 1-(cyclopentylmethyl)piperazine with 2-chloropropionyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with sodium hydride and methyl chloroformate to yield this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a valuable tool for scientific research.
Aplicaciones Científicas De Investigación
4-(2-Chloropropanoyl)-1-(cyclopentylmethyl)piperazin-2-one has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. It has been shown to increase GABA levels in the brain, which can have anxiolytic, anticonvulsant, and sedative effects. Studies have also suggested that this compound may have potential in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models of cocaine and alcohol addiction.
Propiedades
IUPAC Name |
4-(2-chloropropanoyl)-1-(cyclopentylmethyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21ClN2O2/c1-10(14)13(18)16-7-6-15(12(17)9-16)8-11-4-2-3-5-11/h10-11H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPKUTHHSVDLDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(C(=O)C1)CC2CCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({[3,3'-bithiophene]-5-yl}methyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2812114.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![1-(3-Chlorophenyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2812117.png)
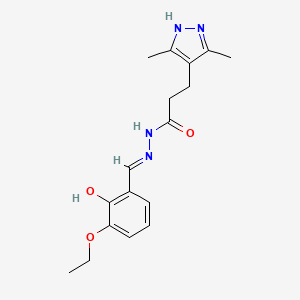
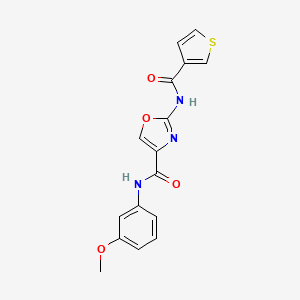

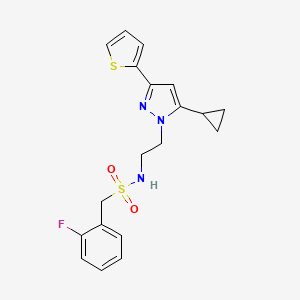
![[4-[(E)-2-cyano-3-(2-fluoroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzoate](/img/structure/B2812127.png)
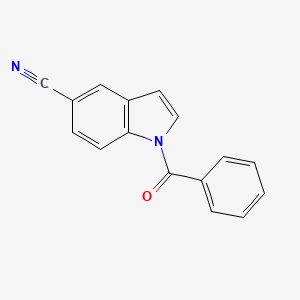
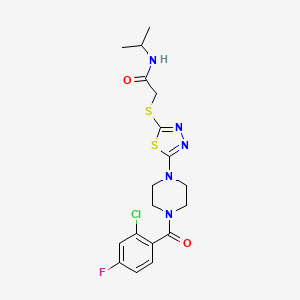
![N-([3,3'-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2812134.png)
![N-[3-(9-fluorenylideneamino)oxy-2-hydroxypropyl]-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide](/img/structure/B2812136.png)
